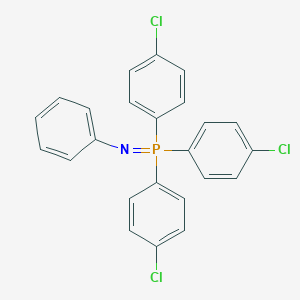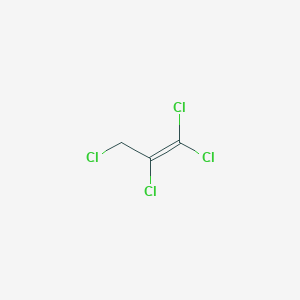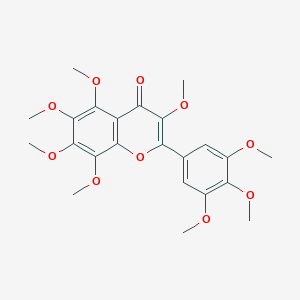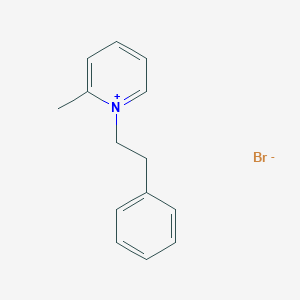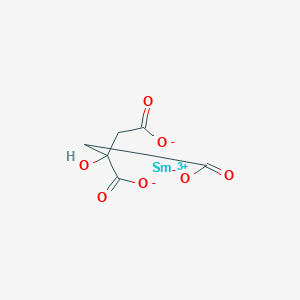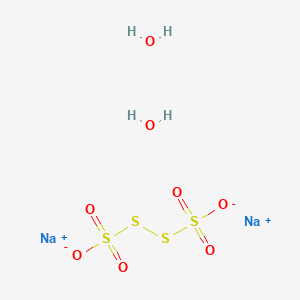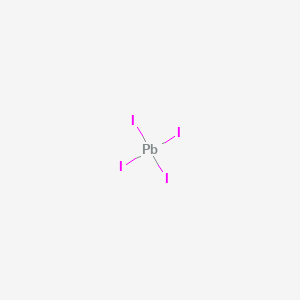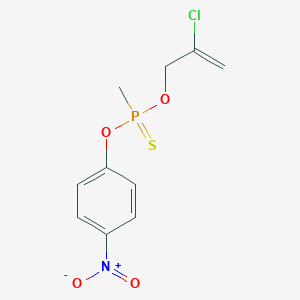
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture to control pests. Its chemical formula is C8H10ClNO5PS, and it is a white crystalline solid with a melting point of 67-68°C. Methyl parathion is a highly toxic compound that can cause serious health problems if ingested or inhaled. Therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
Methyl parathion acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical And Physiological Effects
Methyl parathion can have harmful effects on humans and animals if ingested or inhaled. It can cause symptoms such as nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure can lead to neurological damage, cancer, and reproductive disorders. Therefore, it is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines.
Advantages And Limitations For Lab Experiments
Methyl parathion is a widely used insecticide in agriculture and is readily available for research purposes. It has been used as a model compound to study the effects of organophosphorus insecticides on non-target organisms. However, its high toxicity and potential health risks limit its use in laboratory experiments, and safer alternatives should be considered.
Future Directions
Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion. This could include the development of new insecticides that target specific pests while minimizing harm to non-target organisms. Additionally, research could explore the use of biological control methods such as natural enemies and pheromone traps to reduce the reliance on chemical insecticides. Finally, research could investigate the potential of integrated pest management strategies that combine different control methods to achieve sustainable pest control.
In conclusion, Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion is a highly toxic insecticide that has been widely used in agriculture to control pests. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. It is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines to minimize health risks to humans and animals. Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion and exploring sustainable pest control methods.
Synthesis Methods
Methyl parathion can be synthesized by reacting O-ethyl O-(4-nitrophenyl) phosphorothioate with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S-alkylation mechanism, where the thiolate anion attacks the alkyl halide to form a new carbon-sulfur bond.
Scientific Research Applications
Methyl parathion has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests such as aphids, mites, and thrips. However, its use has also been associated with environmental contamination and health risks to humans and animals. Therefore, research has focused on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion.
properties
CAS RN |
14667-53-9 |
|---|---|
Product Name |
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester |
Molecular Formula |
C10H11ClNO4PS |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
2-chloroprop-2-enoxy-methyl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3 |
InChI Key |
RXANTKIKQXIXAB-UHFFFAOYSA-N |
SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



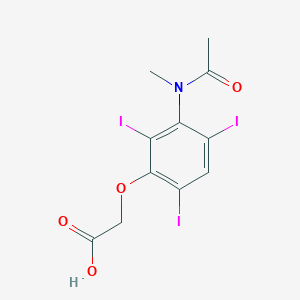


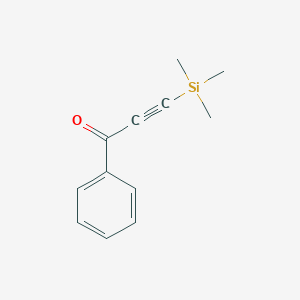

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
